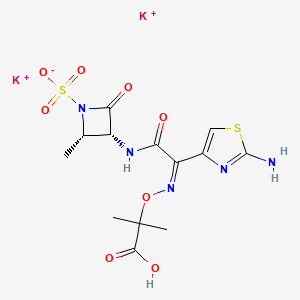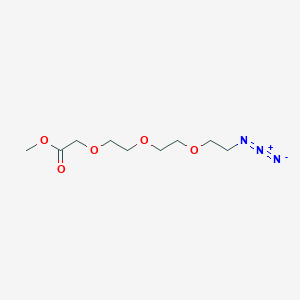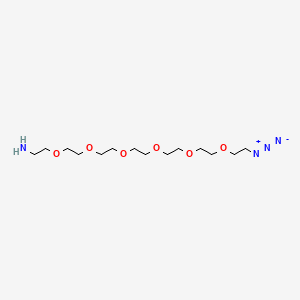
Azthreonam dipotassium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Azthreonam dipotassium salt is a synthetic monobactam which targets gram-negative bacteria.
Wissenschaftliche Forschungsanwendungen
Selectivity in Aquatic Herbicide Use
Azthreonam dipotassium salt's use in aquatic herbicides, particularly for controlling certain plant species in aquatic ecosystems, is highlighted. Studies show its effectiveness in controlling specific plant species, indicating its role in managing aquatic environments and ecosystems. For instance, the species selectivity of dipotassium salt of endothall, a compound related to Azthreonam dipotassium salt, was evaluated for its impact on northern latitude aquatic plant communities, demonstrating significant control over specific plant species like Eurasian watermilfoil and curlyleaf pondweed (Skogerboe & Getsinger, 2002).
Role in Microbial Degradation of Herbicides
Research into the microbial degradation of herbicide formulations such as endothall dipotassium salt emphasizes its environmental implications. It reveals that microbial activity is the primary degradation pathway for endothall, a compound closely related to Azthreonam dipotassium salt. The presence and characteristics of sediment significantly influence the degradation of endothall in aquatic environments (Islam et al., 2018).
Applications in Organic Chemistry
Azthreonam dipotassium salt's utility extends to organic chemistry, where it is involved in reactions and processes like the salting-out effect. Studies demonstrate its role in enhancing recovery processes in organic systems, such as the recovery of acetone, butanol, and ethanol from a prefractionator. The salting-out effect of dipotassium hydrogen phosphate on these compounds underlines the practical applications of Azthreonam dipotassium salt in industrial chemistry (Yi, Xie, & Qiu, 2014).
Biomedical and Therapeutic Applications
In the medical field, Azthreonam dipotassium salt finds application in drug delivery systems and cancer treatment. For instance, a study on the chitosan-dipotassium orthophosphate hydrogel for the delivery of Doxorubicin in the treatment of osteosarcoma shows its potential in enhancing drug delivery and reducing toxicity (Ta et al., 2009).
Eigenschaften
CAS-Nummer |
80581-95-9 |
|---|---|
Produktname |
Azthreonam dipotassium salt |
Molekularformel |
C13H16K2N5O8S2+ |
Molekulargewicht |
512.6 g/mol |
IUPAC-Name |
dipotassium;(2S,3R)-3-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-2-methyl-4-oxoazetidine-1-sulfonate |
InChI |
InChI=1S/C13H17N5O8S2.2K/c1-5-7(10(20)18(5)28(23,24)25)16-9(19)8(6-4-27-12(14)15-6)17-26-13(2,3)11(21)22;;/h4-5,7H,1-3H3,(H2,14,15)(H,16,19)(H,21,22)(H,23,24,25);;/q;2*+1/p-1/b17-8-;;/t5-,7+;;/m0../s1 |
InChI-Schlüssel |
DPVIIOBRGPBWBC-IWCLDPMRSA-M |
Isomerische SMILES |
C[C@H]1[C@H](C(=O)N1S(=O)(=O)[O-])NC(=O)/C(=N\OC(C)(C)C(=O)O)/C2=CSC(=N2)N.[K+].[K+] |
SMILES |
CC1C(C(=O)N1S(=O)(=O)[O-])NC(=O)C(=NOC(C)(C)C(=O)O)C2=CSC(=N2)N.[K+].[K+] |
Kanonische SMILES |
CC1C(C(=O)N1S(=O)(=O)[O-])NC(=O)C(=NOC(C)(C)C(=O)O)C2=CSC(=N2)N.[K+].[K+] |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Azthreonam dipotassium salt |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethanol](/img/structure/B1666432.png)











